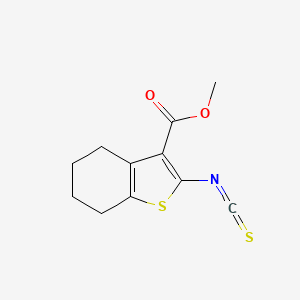

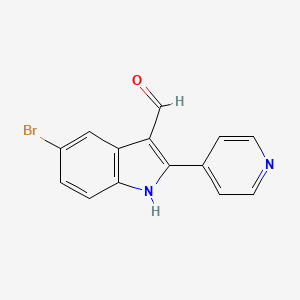

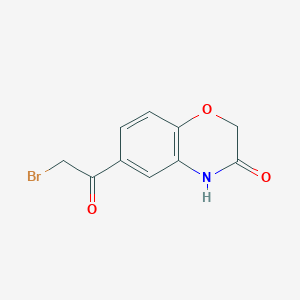

![molecular formula C10H9N5OS B3146093 3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 588719-28-2](/img/structure/B3146093.png)

3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Overview

Description

The compound “3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They are considered biologically important and have profound importance in drug design, discovery, and development .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Scientific Research Applications

Antitumor Activity

Derivatives of 3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine have been synthesized and found to exhibit antineoplastic activity against a wide range of cancer cells. Studies have demonstrated that these compounds are promising for the development of new anticancer agents due to their effectiveness in inhibiting the growth of various cancer cell lines, including breast cancer. The antitumor activity has been assessed through in vitro studies on 60 lines of cancer cells, including leukemia, non-small cell lung cancer, and breast cancer, revealing that replacing specific radicals in the compound increases its antitumor activity against specific cancer cell lines (Yanchenko, Fedchenkova, & Demchenko, 2020).

Antimicrobial and Antifungal Activities

The triazolo[3,4-b][1,3,4]thiadiazoles and their derivatives also demonstrate significant antimicrobial and antifungal properties. For instance, certain compounds have been synthesized with the potential to inhibit the growth of fungi, showcasing a broad spectrum of fungicidal activity. This suggests their application in developing new fungicide agents. Furthermore, the antimicrobial activity of these compounds extends to various bacterial strains, indicating their potential as lead compounds for antimicrobial drug development. These findings highlight the chemical versatility and the pharmacological potential of the triazolo[3,4-b][1,3,4]thiadiazoles in addressing different microbial infections (Fan et al., 2010).

Synthesis and Characterization

The efficient synthesis and characterization of these compounds are crucial for exploring their scientific applications further. Research has focused on developing novel synthesis methods, including microwave-assisted synthesis, to produce these compounds more efficiently. Such advancements in synthetic methodologies enable the exploration of a wider range of derivatives, enhancing the understanding of their structural-activity relationships and facilitating the discovery of more potent biological activities. The characterization of these compounds, using techniques like NMR and IR spectroscopy, confirms their structures and supports their pharmacological potential (Mei, Yang, Peng, & Zhao, 2011).

Mechanism of Action

Target of Action

The primary targets of 3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a protein that plays a crucial role in cell growth and division .

Mode of Action

The compound interacts with its targets, leading to the inhibition of both PARP-1 and EGFR . This dual inhibition disrupts the DNA repair pathways and cell growth processes, thereby exerting its therapeutic effects .

Biochemical Pathways

The compound affects the DNA repair pathways and cell growth processes. By inhibiting PARP-1, it disrupts the DNA repair mechanism, making cancer cells more vulnerable to DNA-damage . By inhibiting EGFR, it disrupts cell growth and division, further contributing to its anticancer effects .

Result of Action

The compound exhibits potent cytotoxic activities against certain cancer cells . For instance, it has been shown to induce apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

Future Directions

The future directions for the development of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and their derivatives are promising. They are considered potential lead compounds for the development of highly efficient anti-cancer agents with strong selectivity against normal human cells . The structure-activity relationship of these compounds is a focus of ongoing research, which is expected to aid in the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name |

3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5OS/c1-16-7-4-2-3-6(5-7)8-12-13-10-15(8)14-9(11)17-10/h2-5H,1H3,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPMOSUNMGZQHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

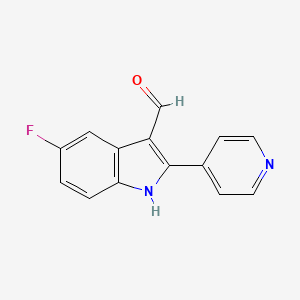

![1,2,4-Triazolo[4,3-b]pyridazine, 6-methoxy-](/img/structure/B3146051.png)

![Pyridine, 2-bromo-6-[(methylsulfonyl)methyl]-](/img/structure/B3146083.png)